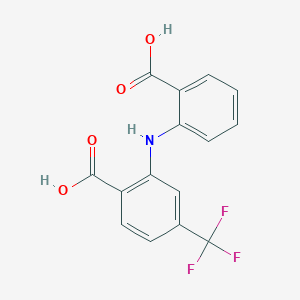
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- (ATF) is a chemical compound that belongs to the class of aromatic carboxylic acids. It is widely used in scientific research due to its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- is not well understood. However, studies have shown that it can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. Moreover, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in lab experiments is its versatility. It can be used as a building block in the synthesis of various compounds, making it a valuable tool for drug discovery. Additionally, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to exhibit various properties, including anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
However, there are also some limitations to using Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in lab experiments. One of the main limitations is its cost. Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- is a relatively expensive compound, which may limit its use in some labs. Additionally, the synthesis of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- can be challenging, which may limit its availability.
Direcciones Futuras
There are several future directions for the use of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in scientific research. One of the main directions is the development of new drugs based on Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-. The anti-inflammatory and anti-cancer properties of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- make it a promising candidate for drug discovery. Additionally, the use of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in material science may lead to the development of new materials with unique properties.
Conclusion:
In conclusion, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- (Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-) is a chemical compound that has a wide range of applications in scientific research. It can be synthesized using various methods and has been shown to exhibit various properties, including anti-inflammatory, anti-cancer, and anti-bacterial properties. While there are some limitations to using Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in lab experiments, its versatility and potential for drug discovery make it a valuable tool for scientific research.
Métodos De Síntesis
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- can be synthesized using various methods, including the reaction of 2-amino-5-trifluoromethylbenzoic acid with phthalic anhydride in the presence of a catalyst. The reaction results in the formation of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-, which can be purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has a wide range of applications in scientific research, including drug discovery, chemical biology, and material science. It is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. Moreover, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug discovery.
Propiedades
Número CAS |
18953-21-4 |
|---|---|
Nombre del producto |
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- |
Fórmula molecular |
C15H10F3NO4 |
Peso molecular |
325.24 g/mol |
Nombre IUPAC |
2-(2-carboxyanilino)-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C15H10F3NO4/c16-15(17,18)8-5-6-10(14(22)23)12(7-8)19-11-4-2-1-3-9(11)13(20)21/h1-7,19H,(H,20,21)(H,22,23) |
Clave InChI |
OFIKQKCNUVWFGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O |
Otros números CAS |
18953-21-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)
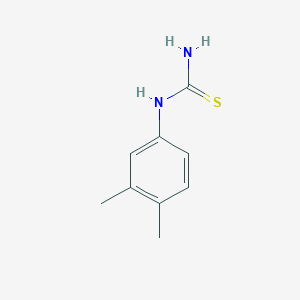
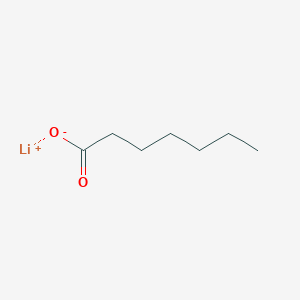
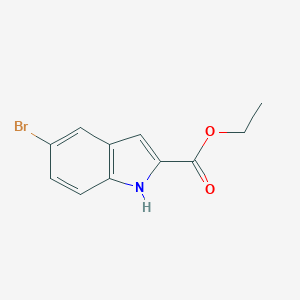


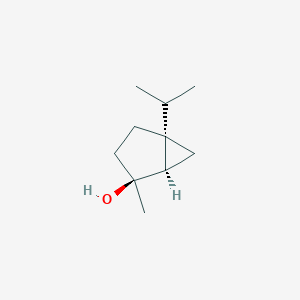

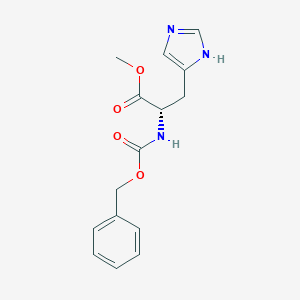
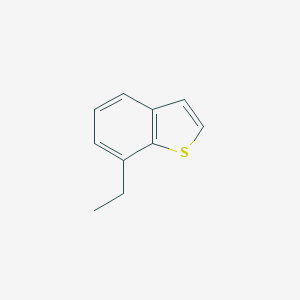
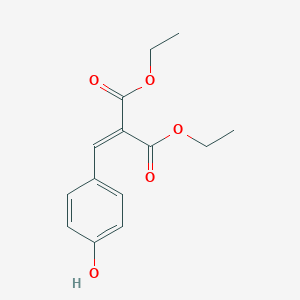
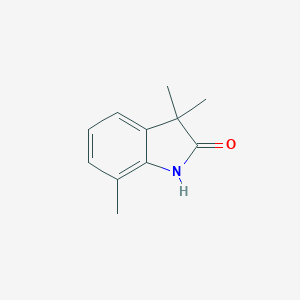
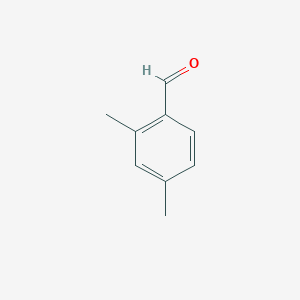
![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)